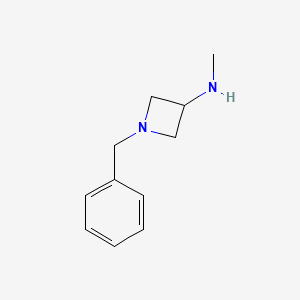

1-Benzyl-N-methylazetidin-3-amine

説明

1-Benzyl-N-methylazetidin-3-amine (CAS 223381-60-0) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. Its structure includes a benzyl group attached to the azetidine nitrogen and a methyl group on the adjacent amine (N-methyl substitution). This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .

Key physicochemical properties include:

- Molecular formula: C₁₁H₁₆N₂

- Molecular weight: 176.26 g/mol

- Structural features: Rigid azetidine ring, aromatic benzyl substituent, and tertiary amine functionality.

Synthetic routes often involve alkylation or reductive amination strategies.

特性

IUPAC Name |

1-benzyl-N-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-12-11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKXKQBIHONSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460824 | |

| Record name | 1-BENZYL-N-METHYLAZETIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223381-60-0 | |

| Record name | 1-BENZYL-N-METHYLAZETIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of 1-Benzyl-N-methylazetidin-3-amine typically involves nucleophilic substitution reactions on azetidine intermediates or multi-step sequences starting from benzylamines and azetidine precursors. The key synthetic challenge is the selective functionalization at the azetidine nitrogen and the 3-position amine.

Preparation via Nucleophilic Displacement on 1-Benzhydrylazetidin-3-yl Methanesulfonate

A highly efficient and widely reported method involves the displacement of a leaving group on a 1-substituted azetidine intermediate with methylamine or N-methylated amines.

- Starting Material: 1-Benzhydrylazetidin-3-yl methanesulfonate (a stable and commercially available intermediate)

- Reaction Conditions:

- Solvent: Acetonitrile (MeCN)

- Temperature: 80 °C

- Time: Overnight stirring (approximately 16 hours)

- Amine: 2 equivalents of methylamine or N-methylamine derivatives

- Workup:

- Washing with water/brine mixtures

- Drying over MgSO4

- Purification by silica gel column chromatography

This "mix-and-heat" approach yields this compound in good to excellent yields (~69%) and avoids the need for complex catalysts or harsh conditions. The method is adaptable to late-stage functionalization of pharmacologically active compounds and compares favorably to strain-release methodologies in terms of yield and operational simplicity.

Two-Step Imine Formation and Catalytic Hydrogenation for N-Benzylamine Preparation

The benzylamine moiety in this compound can be prepared via a two-step process involving:

- Step 1: Iminization of benzaldehyde with methylamine or primary amines to form an imine intermediate.

- Step 2: Catalytic hydrogenation of the imine in the presence of group 8-10 metal catalysts (e.g., palladium) in a water-miscible solvent without removing the water formed during the reaction.

This process is notable for its simplicity and avoidance of azeotropic removal of water, improving operational efficiency and yield.

- Solvents: Methanol, ethanol, or other water-miscible solvents

- Catalysts: Palladium on carbon or other noble metal catalysts

- Yields: High yields of N-benzylamines are reported

This method primarily prepares the N-benzylamine fragment, which can then be incorporated into the azetidine framework via substitution or coupling reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Intermediates | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic displacement on 1-benzhydrylazetidin-3-yl methanesulfonate | 1-Benzhydrylazetidin-3-yl methanesulfonate, methylamine | MeCN, 80 °C, overnight | ~69 | Simple, good yield, mild conditions | Requires intermediate preparation |

| Microwave-assisted Michael addition | Benzylamine, methyl crotonate | Methanol, 150 °C, 3 h, microwave | 83-98 | Fast reaction, high yield | Indirect route to target compound |

| Imine formation and catalytic hydrogenation | Benzaldehyde, methylamine, Pd catalyst | Water-miscible solvent, H2, mild | High | Efficient N-benzylamine synthesis | Requires hydrogenation setup |

Research Findings and Notes

- The nucleophilic displacement method using 1-benzhydrylazetidin-3-yl methanesulfonate is favored for its operational simplicity and good yields without requiring exotic reagents or conditions.

- Microwave-assisted methods dramatically reduce reaction times and improve yields for related azetidine intermediates but may require specialized equipment.

- The two-step imine-hydrogenation approach to N-benzylamines is well-established and can be integrated into multi-step syntheses of azetidine amines.

- Stability of intermediates such as 1-benzhydrylazetidin-3-yl methanesulfonate is excellent, with reported shelf life at room temperature for months, facilitating batch synthesis and storage.

- Purification typically involves standard chromatographic techniques, with solvent systems optimized for each product.

化学反応の分析

Types of Reactions: 1-Benzyl-N-methylazetidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted azetidines.

科学的研究の応用

Scientific Research Applications

1-Benzyl-N-methylazetidin-3-amine has several notable applications across different scientific domains:

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for diverse modifications that can lead to novel compounds with potential biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its interactions with neurotransmitter receptors and enzymes. Preliminary studies indicate that similar azetidine compounds may exhibit significant binding affinities, suggesting potential therapeutic uses .

Materials Science

The azetidine motif is increasingly recognized for its utility in developing new materials and chemical processes. Its rigid structure can enhance the pharmacokinetic profiles of drugs, making it an attractive target for drug discovery .

Case Study 1: Interaction Studies

Research has shown that this compound interacts with various biomolecules. For example, studies have indicated its binding affinity to specific neurotransmitter receptors, which could be leveraged in developing treatments for neurological disorders .

Case Study 2: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing bioactive azetidine derivatives. This approach highlighted the compound's versatility in creating pharmacologically active substances .

作用機序

The mechanism of action of 1-Benzyl-N-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

類似化合物との比較

Steric and Electronic Effects

- 1-Benzyl-N-methylazetidin-3-amine : The benzyl group introduces significant steric bulk and electron-rich aromaticity, enhancing binding affinity to aromatic receptors (e.g., serotonin receptors) .

- Simpler analogues (e.g., 1-Methylazetidin-3-amine) : Lower molecular weight improves solubility but reduces target selectivity .

生物活性

1-Benzyl-N-methylazetidin-3-amine, a compound characterized by its azetidine ring structure, has garnered attention in scientific research for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant studies.

Chemical Structure and Properties

This compound is a tertiary amine with the molecular formula and a molecular weight of approximately 176.26 g/mol. Its unique structure includes a benzyl group attached to the nitrogen of the azetidine ring and a methyl group on the same nitrogen, which may influence its biological interactions and properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Microwave-Assisted Synthesis : This method allows for rapid reaction times and high yields.

- Conventional Heating : Traditional reflux methods can also be employed, although they may require longer reaction times.

Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Microwave-Assisted | Fast reaction times, high yields | Requires specialized equipment |

| Conventional Heating | Simplicity, widely accessible | Longer reaction times |

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may exhibit effects on mood regulation and other central nervous system functions due to its structural similarities with known psychoactive compounds.

Case Studies

- Neurotransmitter Interaction : Research has indicated that azetidine derivatives can interact with serotonin and dopamine receptors, potentially influencing mood and behavior. A study demonstrated that similar compounds showed significant binding affinities to these receptors, suggesting that this compound could have analogous effects .

- Antimicrobial Activity : Another study explored the antimicrobial properties of azetidine compounds. Results indicated that certain derivatives exhibited inhibitory effects against various bacterial strains, highlighting the potential for this compound in developing new antimicrobial agents .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Binding Affinity Studies : Binding assays revealed that this compound interacts with multiple receptor types, indicating potential therapeutic applications in treating mood disorders and other CNS-related conditions.

- In Vivo Studies : Animal models have been used to assess the pharmacological effects of this compound. Initial findings suggest it may have anxiolytic properties, warranting further exploration into its use as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Benzyl-N-methylazetidin-3-amine?

- Methodological Answer : While direct synthesis of this compound is not explicitly documented in the provided evidence, analogous methods for benzylamine derivatives can be adapted. For example, reductive amination using a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) has been successfully employed for synthesizing N-benzylnaphthalen-1-amine with 84% yield . Alternatively, alkylation of secondary amines (e.g., benzylmethylamine) with azetidine precursors (e.g., 3-bromoazetidine) could be explored, similar to the coupling reactions described for [Benzyl-(2-naphthylmethyl)-propargyl]-amine using propargyl bromide and triethylamine .

Q. How is the purity of this compound typically assessed in research settings?

- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) or gas chromatography (GC), though specific protocols for this compound are not provided. For structurally related amines, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) is critical for verifying chemical identity and detecting impurities, as demonstrated in the characterization of N-benzylnaphthalen-1-amine . Mass spectrometry (HRMS) is also recommended for confirming molecular weight, as shown for benzyl-substituted amine derivatives .

Q. What safety precautions are recommended when handling this compound in the laboratory?

- Methodological Answer : General safety protocols for aromatic amines apply. These include using personal protective equipment (gloves, goggles), working in a fume hood, and avoiding inhalation or skin contact. Safety data sheets (SDS) for structurally similar compounds, such as N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine, emphasize hazard mitigation through proper ventilation and spill containment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in reductive amination reactions?

- Methodological Answer : Catalyst selection and reaction time are critical. For example, Pd/NiO (1.1 wt%) at 25°C under hydrogen achieved high yields (84–98%) for N-benzyl derivatives . Testing alternative catalysts (e.g., Raney Ni, Pt/C) or adjusting hydrogen pressure may enhance efficiency. Solvent effects should also be explored; polar aprotic solvents like THF or DMF may stabilize intermediates in azetidine ring formation.

Q. What analytical techniques are most effective for resolving stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Chiral chromatography or circular dichroism (CD) spectroscopy can resolve enantiomers. For example, (S)-enantiomers of related compounds (e.g., (S)-1-Benzyl-3-methylaminopyrrolidine) were isolated using chiral stationary phases . Nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography may also clarify spatial arrangements, as demonstrated for benzothiazole derivatives .

Q. How do structural modifications to the azetidine ring influence the physicochemical properties of this compound?

- Methodological Answer : Introducing substituents (e.g., fluorine, methyl groups) can alter ring strain, solubility, and bioavailability. For example, replacing the azetidine nitrogen with a sulfur atom (as in 1,3-benzothiazole derivatives) increases hydrophobicity and thermal stability, as seen in compounds with higher boiling points (231°C for 1,3-Benzothiazole-6-amine) . Computational modeling (DFT or MD simulations) can predict effects of modifications on receptor binding or metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。